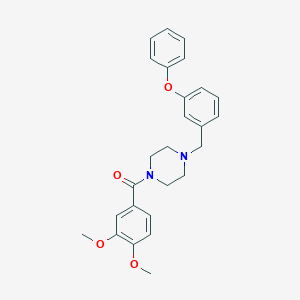![molecular formula C24H24N2O3 B247858 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247858.png)
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. MeOPP has been widely used in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor, which leads to the activation of downstream signaling pathways. 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine may also modulate the activity of other neurotransmitter systems, such as the dopamine and noradrenaline systems.
Biochemical and Physiological Effects:
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has been shown to modulate several biochemical and physiological processes in the brain. It has been reported to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity and selectivity for the serotonin 5-HT1A receptor. 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has also been shown to exhibit anxiolytic and antidepressant effects in animal models, which may have potential therapeutic applications. However, 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has some limitations for lab experiments. It has not been extensively studied in humans, and its long-term effects are not well understood.
Orientations Futures
There are several future directions for research on 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine. One direction is to investigate its potential therapeutic applications in the treatment of anxiety and depression. Another direction is to study its effects on other neurotransmitter systems, such as the noradrenaline and glutamate systems. Additionally, further research is needed to understand the long-term effects of 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine and its potential for abuse.
Méthodes De Synthèse
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine can be synthesized by the reaction of 1-naphthoylpiperazine with 3-methylphenoxyacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The crude product is purified by column chromatography using a suitable stationary phase and eluent.
Applications De Recherche Scientifique
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has been extensively studied in scientific research for its potential pharmacological properties. It has been reported to exhibit high affinity and selectivity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has also been shown to modulate the activity of the dopamine D2 receptor, which is implicated in the regulation of reward and motivation.
Propriétés
Nom du produit |
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine |
|---|---|
Formule moléculaire |
C24H24N2O3 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2-(3-methylphenoxy)-1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H24N2O3/c1-18-6-4-9-20(16-18)29-17-23(27)25-12-14-26(15-13-25)24(28)22-11-5-8-19-7-2-3-10-21(19)22/h2-11,16H,12-15,17H2,1H3 |
Clé InChI |
QRLXVQPPWHPGQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone](/img/structure/B247779.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)
![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)

![1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247787.png)
![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine](/img/structure/B247790.png)
![1-(4-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247792.png)
![1-Sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247794.png)
![1-(4-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-piperazin-1-yl)-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247795.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-isonicotinoylpiperazine](/img/structure/B247797.png)
![1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247798.png)